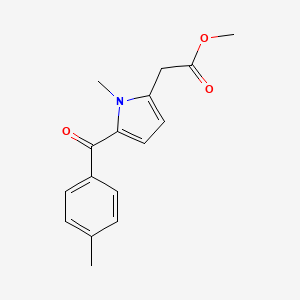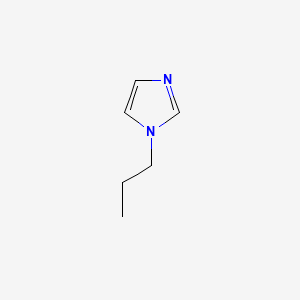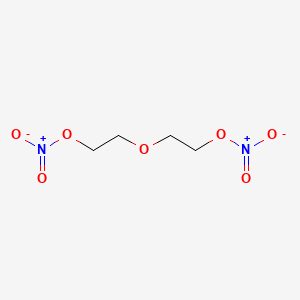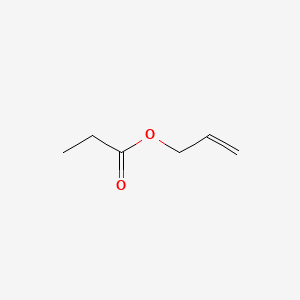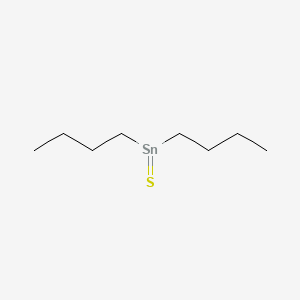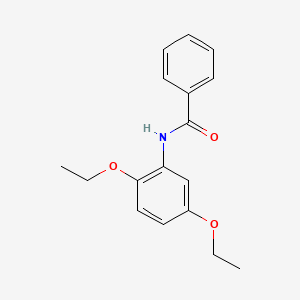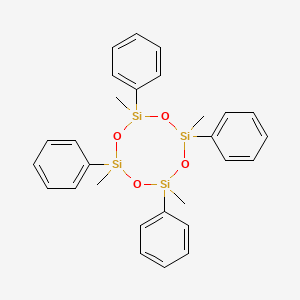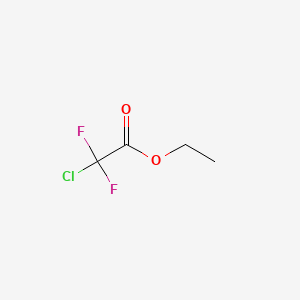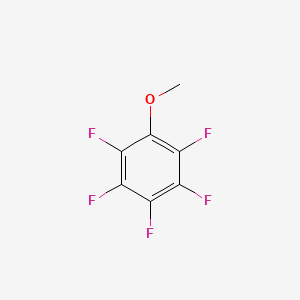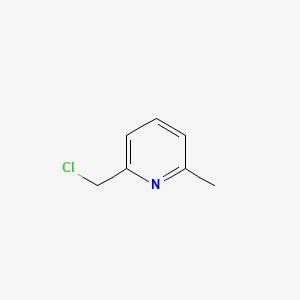
2-(Chloromethyl)-6-methylpyridine
概要
説明
2-(Chloromethyl)-6-methylpyridine is a chemical compound used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF. It has also been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Synthesis Analysis
The synthesis of 2-chloro-5-chloromethyl pyridine involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5. The temperature is elevated to 80-100 DEG C while stirring. After stopping the nitrogen, chlorine is let in and the temperature is further elevated for a reaction .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . More detailed information about the chemical reactions involving 2-(Chloromethyl)-6-methylpyridine was not found in the search results.科学的研究の応用
Base Catalyzed Alkylation
2-(Chloromethyl)-6-methylpyridine hydrochloride has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . Alkylation is a process where an alkyl group is transferred from one molecule to another. In this case, the 2-(Chloromethyl)-6-methylpyridine provides the alkyl group for the reaction.
2. Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex This compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent. Contrast agents are used in MRI scans to enhance the difference between different tissues, making it easier to see any abnormalities.
Solubility
2-(Chloromethyl)-6-methylpyridine hydrochloride is soluble in water, acetone (10-50mg/ml), and 95% ethanol (100mg/ml) . This property is important in many chemical reactions and processes, as it determines how well the compound can be mixed with other substances.
Phenol Protecting Group
While not directly related to 2-(Chloromethyl)-6-methylpyridine, a similar compound, 2-(Chloromethoxy)ethyltrimethylsilane, is used as a phenol protecting group in the synthesis of laterifluorones . Protecting groups are used in organic chemistry to temporarily block certain functional groups from reacting, allowing other reactions to take place first.
Safety and Hazards
特性
IUPAC Name |
2-(chloromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQYGHGKTNHYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275746 | |
| Record name | 2-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3099-29-4 | |
| Record name | 2-(Chloromethyl)-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(Chloromethyl)-6-methylpyridine in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine?
A1: 2-(Chloromethyl)-6-methylpyridine (2) is a crucial intermediate in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine (6). The research paper outlines a synthetic route where 2-(Chloromethyl)-6-methylpyridine, obtained as a mixture alongside 4-chloro-2,6-dimethylpyridine (3) from the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (1), is ultimately separated and not used in the final steps. The desired product (6) is achieved by reacting the separated 4-chloro-2,6-dimethylpyridine (3) with trimethylstannyl sodium. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


